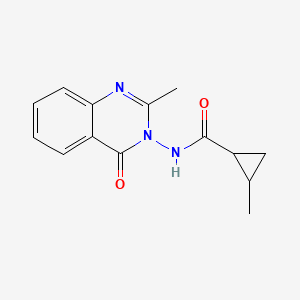

2-Methyl-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)cyclopropanecarboxamide

Description

Properties

CAS No. |

732992-32-4 |

|---|---|

Molecular Formula |

C14H15N3O2 |

Molecular Weight |

257.29 g/mol |

IUPAC Name |

2-methyl-N-(2-methyl-4-oxoquinazolin-3-yl)cyclopropane-1-carboxamide |

InChI |

InChI=1S/C14H15N3O2/c1-8-7-11(8)13(18)16-17-9(2)15-12-6-4-3-5-10(12)14(17)19/h3-6,8,11H,7H2,1-2H3,(H,16,18) |

InChI Key |

GSRQZYMOIWRXKG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1C(=O)NN2C(=NC3=CC=CC=C3C2=O)C |

solubility |

30.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Biological Activity

2-Methyl-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)cyclopropanecarboxamide, with a molecular formula of C₁₄H₁₅N₃O₂ and a molecular weight of approximately 257.29 g/mol, is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a cyclopropanecarboxamide functional group linked to a quinazolinone moiety, which is known for its diverse pharmacological properties.

The synthesis of 2-Methyl-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)cyclopropanecarboxamide typically involves multi-step organic synthesis techniques. Common methods include cyclopropanation reactions followed by coupling with quinazolinone derivatives. Mechanochemical methods have also been reported, allowing for rapid synthesis under mild conditions using deep eutectic solvents as catalysts.

Biological Activity

Research indicates that compounds similar to 2-Methyl-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)cyclopropanecarboxamide exhibit significant biological activities, particularly in the realms of anti-inflammatory and antitumor effects. The quinazolinone derivatives have been studied for their ability to inhibit various cancer cell lines and modulate inflammatory pathways, making them promising candidates in drug development for treating cancer and inflammatory diseases.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cancer progression and inflammation. Interaction studies suggest that the compound may exhibit binding affinity toward these targets, which is crucial for understanding its mechanism of action and optimizing therapeutic potential.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Anti-cancer Activity | A study demonstrated that similar quinazolinone derivatives showed inhibition of cell proliferation in various cancer cell lines, indicating potential use in oncology. |

| Anti-inflammatory Effects | Research revealed that these compounds could modulate inflammatory pathways, suggesting their utility in treating inflammatory diseases. |

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 2-Methyl-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)cyclopropanecarboxamide. The following table highlights some of these compounds along with their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetoacetamide | Structure | Exhibits a different biological activity profile |

| CC-122 (a thalidomide analog) | Structure | Known for anti-inflammatory properties |

| 6-Iodo-2-methyl-4-oxoquinazolin-3(4H)-yl derivatives | Structure | Enhanced potency in certain assays |

Comparison with Similar Compounds

Compound 2k (Molecules, 2008)

- Structure: N-(3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4,4-difluorocyclohexanecarboxamide.

- Key Features: Incorporates a chloroquinoline group linked via a piperazine-propyl chain to a difluorocyclohexanecarboxamide.

- Molecular Weight : 526 g/mol (EI-MS data) .

- Spectral Data: Distinct $ ^1H $-NMR signals (e.g., δ 8.78 ppm for quinoline proton) and HRMS confirmation.

- Comparison : Unlike the target compound, 2k includes a piperazine spacer and halogenated aromatic system, which may enhance solubility and receptor affinity. The cyclopropane in the target compound could confer greater metabolic stability compared to the cyclohexane in 2k.

Compounds 13a–e (International Journal of Molecular Sciences, 2014)

- Structure: 2-Cyano-N-(4-sulfamoylphenyl)ethanamide derivatives coupled with substituted arylhydrazines.

- Example (13a): Molecular Weight: 357.38 g/mol. Melting Point: 288°C (higher than typical quinazolinones, suggesting strong intermolecular interactions via sulfamoyl and cyano groups) . Functional Groups: Sulfonamide, cyano, and hydrazinylidene moieties.

- Comparison: The target compound lacks sulfonamide and cyano groups, which in 13a–e contribute to hydrogen-bonding networks and electronic effects. This difference may influence bioavailability and target selectivity.

Cyclopropane-Containing Analogues

Cyclopropylfentanyl (Bulletin Officiel des Courses de Galop, 2024)

- Structure : N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide.

- Key Features : A fentanyl analogue with a cyclopropanecarboxamide group.

- Comparison: While both compounds share a cyclopropane-carboxamide backbone, cyclopropylfentanyl’s piperidine-phenylethyl chain confers opioid receptor affinity. The target compound’s quinazolinone moiety likely redirects its bioactivity toward non-opioid targets (e.g., enzymes or kinases) .

Tabulated Comparison

Preparation Methods

Acylation via Cyclopropanecarbonyl Chloride

Reaction of 2-methylquinazolin-4(3H)-one with 2-methylcyclopropanecarbonyl chloride in tetrahydrofuran (THF) at 0°C achieves N-acylation. Triethylamine acts as a base to scavenge HCl, driving the reaction to completion.

Conditions :

-

Solvent: Dry THF

-

Temperature: 0°C → room temperature

-

Molar Ratio: 1:1.2 (quinazolinone:acyl chloride)

-

Yield: 72–78%

Characterization :

-

IR : Loss of NH stretch (3550 cm⁻¹), emergence of amide C=O (1685 cm⁻¹).

-

¹H-NMR : δ 1.12–1.18 (m, cyclopropane CH₂), δ 2.49 (s, quinazolinone CH₃), δ 3.21 (s, cyclopropane CH₃).

Coupling Agent-Mediated Amide Formation

For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation between 2-methylquinazolin-4(3H)-one and 2-methylcyclopropanecarboxylic acid.

Conditions :

-

Solvent: Dimethylformamide (DMF)

-

Catalysts: Hydroxybenzotriazole (HOBt), 4-dimethylaminopyridine (DMAP)

-

Yield: 65–70%

Advantages : Avoids harsh acidic conditions, preserving acid-sensitive functional groups.

Synthesis of 2-Methylcyclopropanecarboxylic Acid

The cyclopropane moiety is synthesized via the Simmons–Smith reaction, where methylene iodide reacts with 2-methylallyl alcohol in the presence of a zinc-copper couple. Subsequent oxidation of the cyclopropane alcohol to the carboxylic acid employs Jones reagent (CrO₃/H₂SO₄).

Reaction Pathway :

-

Cyclopropanation:

-

Oxidation:

Yield : 58% (cyclopropanation), 85% (oxidation).

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for the two primary acylation methods:

| Parameter | Acyl Chloride Method | Coupling Agent Method |

|---|---|---|

| Yield | 72–78% | 65–70% |

| Reaction Time | 4–6 h | 12–18 h |

| Byproduct Formation | HCl (neutralized) | Urea derivatives |

| Scalability | High | Moderate |

The acyl chloride method is favored for industrial-scale synthesis due to shorter reaction times and higher yields, while coupling agents suit lab-scale syntheses requiring milder conditions.

Mechanistic Insights and Side Reactions

Competing O-Acylation

Under elevated temperatures (>40°C), the carbonyl oxygen of the quinazolinone may undergo undesired O-acylation, producing regioisomeric byproducts. Kinetic control via low-temperature reactions suppresses this pathway.

Cyclopropane Ring Strain

The cyclopropane’s ring strain increases steric hindrance, necessitating excess acyl chloride (1.2 equiv) to overcome reduced nucleophilicity at the NH site.

Industrial-Scale Optimization

Q & A

Basic Question

- Nuclear Magnetic Resonance (NMR) : -NMR (400–600 MHz) identifies proton environments (e.g., quinazolinone NH at δ 10.2–11.0 ppm; cyclopropane CH at δ 1.2–1.5 ppm). -NMR confirms carbonyl groups (C=O at ~170 ppm) .

- Mass Spectrometry : HRMS (Orbitrap or TOF) validates molecular weight (e.g., [M+H] ~340–360 Da) .

- HPLC : Reverse-phase C18 columns (e.g., 90% methanol/water) assess purity (>95%) .

How do researchers resolve contradictions in reported biological activity data for this compound?

Advanced Question

Contradictions (e.g., variable IC values in anticancer assays) arise from:

- Assay variability : Use orthogonal assays (MTT, ATP-based viability) to cross-validate results .

- Structural analogs : Compare activity of derivatives (e.g., fluorinated vs. methylated quinazolinones) to isolate functional group contributions .

- Target specificity : Perform kinase profiling or enzyme inhibition assays (e.g., carbonic anhydrase IX) to clarify mechanisms .

What in silico strategies are employed to predict pharmacokinetic and toxicity profiles?

Advanced Question

- ADMET Prediction : Tools like SwissADME and PreADMET evaluate:

- Molecular Dynamics (MD) : Simulate binding to targets (e.g., EGFR kinase) to assess residence time and binding energy (ΔG ≤ -8 kcal/mol) .

How can the anticancer mechanism of this compound be experimentally validated?

Advanced Question

- Target Identification :

- Kinase inhibition assays : Screen against a panel (e.g., 50 kinases) to identify primary targets (e.g., EGFR, VEGFR2) .

- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays (e.g., 2–3-fold increase vs. control) .

- Pathway Analysis : Western blotting for phosphorylated ERK/AKT (downregulation ≥50% at 10 µM) .

What strategies are used to improve solubility and bioavailability?

Advanced Question

- Prodrug design : Introduce phosphate or PEG groups to enhance aqueous solubility (e.g., from 5 µg/mL to >50 µg/mL) .

- Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal lattice stability .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release (>80% over 72 hours) .

How is structure-activity relationship (SAR) analysis conducted for derivatives?

Advanced Question

- Substituent variation : Synthesize analogs with halogens (F, Cl), methyl, or methoxy groups at positions 2 and 5 of the quinazolinone .

- Biological testing : Compare IC values (e.g., fluorine substitution improves potency by 2–3-fold in HT-29 cells) .

- 3D-QSAR : Generate contour maps (e.g., using CoMFA) to guide substituent prioritization .

What in vitro and in vivo models are appropriate for toxicity evaluation?

Advanced Question

- In vitro :

- Hepatotoxicity : HepG2 cell viability (EC > 100 µM deemed safe) .

- Genotoxicity : Comet assay for DNA damage (tail moment ≤5% vs. control) .

- In vivo :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.